Anticancer Potency in Aryl-Urea Series: 4-CF₃ Substitution Enables Sub-25 μM IC₅₀ Against PACA2
While direct activity data for [4-(trifluoromethyl)phenyl]urea as a standalone pharmacophore is limited in public literature, its structural core appears in potent anticancer aryl-urea derivatives. In a 2023 SAR study, compound 8—which incorporates the 4-(trifluoromethyl)phenyl urea motif—exhibited an IC₅₀ of 22.4 μM against the PACA2 pancreatic cancer cell line, representing a 2.3-fold improvement in potency compared to the clinical reference agent Doxorubicin (IC₅₀ = 52.1 μM) in the same assay [1]. The study further demonstrated that the presence and position of the CF₃ group, in combination with sulfonyl modifications, was critical for achieving this enhanced cytotoxicity profile. This supports the use of [4-(trifluoromethyl)phenyl]urea as a privileged scaffold for derivatization rather than an inactive or interchangeable urea building block.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against PACA2 human pancreatic cancer cell line |
|---|---|
| Target Compound Data | IC₅₀ = 22.4 μM (Compound 8 derivative containing 4-(trifluoromethyl)phenyl urea core) |
| Comparator Or Baseline | Doxorubicin (reference chemotherapeutic): IC₅₀ = 52.1 μM |
| Quantified Difference | 2.3-fold lower IC₅₀ (improved potency relative to reference drug) |
| Conditions | Human cancer cell line PACA2; MTT assay; 48-hour incubation |
Why This Matters
For medicinal chemistry procurement, selecting [4-(trifluoromethyl)phenyl]urea provides access to a scaffold that, when appropriately derivatized, has demonstrated capacity to yield compounds with single-digit to sub-25 μM anticancer potency—outperforming a standard-of-care reference in specific cell line models.
- [1] Al-Wahaibi, L. H., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13, 17564. View Source
